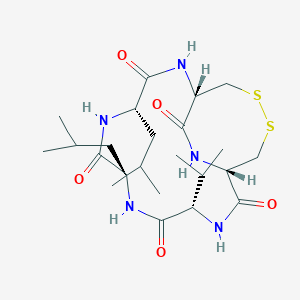

Malformin C

Description

Properties

IUPAC Name |

(1S,4S,7R,10S,13S)-4,7-bis(2-methylpropyl)-10-propan-2-yl-15,16-dithia-2,5,8,11,19-pentazabicyclo[11.4.2]nonadecane-3,6,9,12,18-pentone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H39N5O5S2/c1-11(2)7-14-20(30)26-16-9-34-35-10-17(27-21(16)31)22(32)28-18(13(5)6)23(33)25-15(8-12(3)4)19(29)24-14/h11-18H,7-10H2,1-6H3,(H,24,29)(H,25,33)(H,26,30)(H,27,31)(H,28,32)/t14-,15+,16+,17+,18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZODYIWCRGWHQB-TZNCUMHOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1C(=O)NC2CSSCC(C(=O)NC(C(=O)NC(C(=O)N1)CC(C)C)C(C)C)NC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@H]1C(=O)N[C@@H]2CSSC[C@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N1)CC(C)C)C(C)C)NC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H39N5O5S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40894006 | |

| Record name | Malformin C | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40894006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

529.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59926-78-2 | |

| Record name | Malformin C | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059926782 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Malformin C | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40894006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MALFORMIN C | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5L7KT171K3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Discovery and Isolation of Malformin C from Aspergillus niger: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Malformin C, a potent cyclic pentapeptide produced by the filamentous fungus Aspergillus niger, has garnered significant interest within the scientific community due to its diverse biological activities, including antibacterial, antimalarial, and notably, anticancer properties. This technical guide provides an in-depth overview of the discovery, isolation, and characterization of this compound. It details the experimental protocols for its production through fungal fermentation, subsequent extraction, and purification using chromatographic techniques. Furthermore, this document summarizes the quantitative data related to its production and biological efficacy, and visually elucidates the key signaling pathways implicated in its cytotoxic effects on cancer cells. This guide is intended to serve as a comprehensive resource for researchers and professionals in the fields of natural product chemistry, mycology, and oncology drug development.

Introduction

Aspergillus niger, a ubiquitous filamentous fungus, is a well-known producer of a wide array of secondary metabolites.[1][2][3] Among these are the malformins, a family of cyclic pentapeptides that were initially identified due to their ability to induce malformations in plants.[4] this compound, a prominent member of this family, is distinguished by its potent biological activities, which extend beyond phytotoxicity to include antibacterial, antimalarial, and significant anticancer effects.[4][5]

Structurally, this compound is a cyclic pentapeptide with the chemical formula C₂₃H₃₉N₅O₅S₂ and a molecular weight of 529.7 g/mol .[4] Its unique structure, featuring a disulfide bridge, is believed to be crucial for its biological function. The promising in vitro and in vivo anticancer activities of this compound have made it a subject of intensive research, with a focus on understanding its mechanism of action and exploring its therapeutic potential.[4] This guide provides a detailed technical overview of the methodologies involved in the discovery and isolation of this intriguing natural product.

Data Presentation: Quantitative Analysis of this compound Production and Bioactivity

The production and biological activity of this compound have been quantified in various studies. The following tables summarize key quantitative data to provide a comparative overview for researchers.

Table 1: Production of this compound via Aspergillus niger Fermentation

| Fermentation Method | Substrate/Medium | Key Conditions | Yield | Reference |

| Solid-State Fermentation | Various Grains (e.g., wheat, rice) | Agitated, 10 days at 30°C | Crude Toxin: 1,800 mg/kg (wheat); Potency Index: 360 (wheat) | [2][6] |

| Solid-State Fermentation | Glutinous Rice | Static, 12 days | Crude Toxin: 300 mg/kg; Potency Index: 30 | [2] |

| Liquid Fermentation | Synthetic Medium | - | 9.6 ± 0.05 µg/L | [7] |

| Liquid Fermentation | Natural Medium | - | 11.9 ± 0.05 µg/L | [7] |

Table 2: In Vitro Cytotoxicity of this compound against Various Cancer Cell Lines

| Cell Line | Cancer Type | IC₅₀ (µM) | Reference |

| Colon 38 | Colon Carcinoma | 0.27 ± 0.07 | [1][8] |

| HCT 116 | Colorectal Carcinoma | 0.18 ± 0.023 | [1][8] |

| PanO2 | Pancreatic Cancer | 0.29 ± 0.05 | [1] |

| NCI-H1975 | Non-Small Cell Lung Cancer | 0.16 ± 0.04 | [1] |

| CEM | Leukemia | 0.030 ± 0.008 | [1] |

| KB | Cervical Carcinoma | 0.18 ± 0.05 | [1] |

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the production, isolation, and purification of this compound from Aspergillus niger.

Fungal Strain and Culture Conditions

-

Fungal Strain: Aspergillus niger (strains capable of producing malformins, e.g., originating from mold-damaged rice).[2]

-

Culture Media: Aspergillus niger can be cultivated on various media to promote the production of secondary metabolites. Both solid-state and liquid fermentation methods are effective.

-

Solid-State Medium: Grains such as wheat or rice, moistened with water (e.g., 300 g of grain with 150 ml of water).[2]

-

Liquid Media:

-

Potato Dextrose Broth (PDB): A common medium for fungal growth.

-

Czapek-Dox Broth: A defined medium suitable for studying nutritional requirements for secondary metabolite production.[9]

-

Natural Media: Such as mangaba juice, which has been shown to support high yields of other Aspergillus secondary metabolites.[10][11]

-

-

Fermentation for this compound Production

3.2.1. Solid-State Fermentation

-

Preparation: Dispense 300 g of the chosen grain (e.g., white wheat) into a flask and add 150 ml of water. Autoclave to sterilize.

-

Inoculation: Inoculate the moist grain with spores of Aspergillus niger.

-

Incubation: Incubate the flasks for 10-12 days at 30°C. For agitated fermentation, place the flasks on a rotary shaker. A static fermentation can also be performed.[2]

3.2.2. Liquid Fermentation

-

Preparation: Prepare the desired liquid medium (e.g., PDB or Czapek-Dox broth) and dispense into Erlenmeyer flasks. Autoclave to sterilize.

-

Inoculation: Inoculate the liquid medium with a spore suspension or a mycelial culture of Aspergillus niger.

-

Incubation: Incubate the flasks at a suitable temperature (e.g., 25-30°C) on a rotary shaker for a period of 14-28 days to allow for fungal growth and secondary metabolite production.[10]

Extraction and Isolation of this compound

-

Harvesting:

-

Solid-State: The moldy grains are harvested.

-

Liquid Culture: The fermentation broth is subjected to vacuum filtration to separate the mycelium from the culture filtrate.[1]

-

-

Solvent Extraction:

-

Solid-State: The moldy grain is extracted with dichloromethane. The filtrate is then evaporated, and the resulting oily residue is precipitated in petroleum ether to yield the crude toxin.[2]

-

Liquid Culture: The culture filtrate (e.g., 20 L) is extracted with an equal volume of n-butyl alcohol. The organic solvent is then evaporated to dryness under vacuum to yield a crude extract.[1]

-

-

Initial Purification: Silica Gel Column Chromatography

-

Sample Preparation: Dissolve the crude extract (e.g., 5 g) in a minimal amount of methanol.

-

Column Packing: Pack a silica gel column (e.g., 10 x 100 cm).

-

Elution: Elute the column with a chloroform-methanol gradient, starting with a ratio of 15:1 and progressing to 10:1 and 5:1.[1]

-

Fraction Collection: Collect fractions and monitor for the presence of this compound (e.g., by thin-layer chromatography).

-

Final Purification: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

-

Sample Preparation: The fraction containing this compound from the silica gel column is dried and redissolved in the HPLC mobile phase.

-

HPLC System: A standard HPLC system equipped with a UV detector is used.

-

Chromatographic Conditions:

-

Purification: Inject the sample and collect the peak corresponding to this compound (retention time of approximately 13.065 minutes under these conditions). The purity can be assessed by the symmetry of the peak and re-injection.[1]

Structural Elucidation

The structure of the purified compound is confirmed using a combination of spectroscopic techniques:

-

High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS): To determine the exact mass and molecular formula.[1]

-

1D and 2D Nuclear Magnetic Resonance (NMR) Spectroscopy: Including ¹H-NMR, ¹³C-NMR, COSY, and HMBC experiments to elucidate the detailed chemical structure and amino acid sequence.[3]

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key processes related to this compound.

Experimental Workflow for this compound Isolation and Purification

References

- 1. H2AX Phosphorylation: Its Role in DNA Damage Response and Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. spandidos-publications.com [spandidos-publications.com]

- 4. Histone H2AX phosphorylation: a marker for DNA damage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Autophagy marker LC3: Significance and symbolism [wisdomlib.org]

- 6. LC3 and Autophagy FAQs | Bio-Techne [bio-techne.com]

- 7. scispace.com [scispace.com]

- 8. molbiolcell.org [molbiolcell.org]

- 9. Aspergillus niger as a Secondary Metabolite Factory - PMC [pmc.ncbi.nlm.nih.gov]

- 10. rsdjournal.org [rsdjournal.org]

- 11. researchgate.net [researchgate.net]

Malformin C: A Technical Guide to its Chemical Properties and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Malformin C is a naturally occurring cyclic pentapeptide with significant biological activities, including potent anticancer and antibacterial properties. This technical guide provides a comprehensive overview of its chemical structure, molecular weight, and its mechanism of action in inducing cell cycle arrest and cell death in cancer cells. Detailed experimental protocols for key assays are provided to facilitate further research and drug development efforts.

Chemical Structure and Properties

This compound is a member of the malformin family of cyclic peptides, characterized by a disulfide bridge. Its chemical properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₂₃H₃₉N₅O₅S₂ | [1] |

| Molecular Weight | 529.7 g/mol | [1] |

| IUPAC Name | (1S,4S,7R,10S,13S)-4,7-bis(2-methylpropyl)-10-propan-2-yl-15,16-dithia-2,5,8,11,19-pentazabicyclo[11.4.2]nonadecane-3,6,9,12,18-pentone | |

| CAS Number | 59926-78-2 | [1] |

| Canonical SMILES | CC(C)C[C@H]1C(=O)N[C@@H]2CSSC--INVALID-LINK--N--INVALID-LINK--N1)CC(C)C)C(C)C">C@HNC2=O | |

| InChI Key | TZODYIWCRGWHQB-TZNCUMHOSA-N | [1] |

Biological Activity: G2/M Cell Cycle Arrest and Induction of Cell Death

This compound has been shown to inhibit the growth of various cancer cell lines. Notably, it induces a potent G2/M phase cell cycle arrest, which subsequently leads to multiple forms of cell death, including apoptosis, necrosis, and autophagy[2][3].

In Vitro Efficacy

| Cell Line | IC₅₀ (µM) | Reference |

| Colon 38 | 0.27 ± 0.07 | [2][3] |

| HCT 116 | 0.18 ± 0.023 | [2][3] |

The mechanism of action involves the upregulation of key signaling proteins. Treatment of cancer cells with this compound leads to the phosphorylation of histone H2A.X, a marker of DNA damage, and an increase in the expression of the tumor suppressor protein p53. This is followed by the activation of effector caspases, such as cleaved caspase-3, and an increase in the autophagy marker LC3[2][3]. Recent studies also suggest that this compound's cytotoxicity in glioblastoma stem-like cells is due to its ability to bind to multiple proteins, inducing proteotoxic stress and the unfolded protein response, while also disrupting autophagic flux by accumulating in lysosomes[4][5].

Signaling Pathway of this compound-Induced Cell Death

Caption: Signaling pathway of this compound-induced cell death.

Experimental Protocols

Cell Cycle Analysis by Propidium Iodide Staining and Flow Cytometry

This protocol details a standard method for analyzing the cell cycle distribution of cells treated with this compound using propidium iodide (PI) staining followed by flow cytometry[6][7].

Materials:

-

Phosphate-Buffered Saline (PBS)

-

70% Ethanol (ice-cold)

-

Propidium Iodide (PI) staining solution (50 µg/mL PI and 100 µg/mL RNase A in PBS)

-

Flow cytometer

Procedure:

-

Culture cells to the desired confluency and treat with this compound at various concentrations and time points.

-

Harvest cells by trypsinization and collect them by centrifugation at 300 x g for 5 minutes.

-

Wash the cell pellet once with cold PBS and resuspend in 500 µL of cold PBS.

-

Fix the cells by adding the cell suspension dropwise into 4.5 mL of ice-cold 70% ethanol while vortexing gently.

-

Incubate the fixed cells at -20°C for at least 2 hours (can be stored for several weeks).

-

Centrifuge the fixed cells at 850 x g for 5 minutes and discard the ethanol.

-

Wash the cell pellet twice with cold PBS.

-

Resuspend the cell pellet in 500 µL of PI staining solution.

-

Incubate at room temperature for 30 minutes in the dark.

-

Analyze the samples on a flow cytometer. Use appropriate software to deconvolute the DNA content histograms to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

Clonogenic Assay

The clonogenic assay is used to determine the long-term survival and proliferative capacity of cells after treatment with this compound[8][9][10].

Materials:

-

Complete cell culture medium

-

Trypsin-EDTA

-

6-well plates

-

Crystal Violet staining solution (0.5% w/v in methanol)

Procedure:

-

Harvest a single-cell suspension of the desired cancer cell line.

-

Seed a low density of cells (e.g., 500 cells/well) into 6-well plates and allow them to attach overnight.

-

Treat the cells with various concentrations of this compound for a specified duration (e.g., 24 hours).

-

Remove the drug-containing medium, wash the cells with PBS, and add fresh complete medium.

-

Incubate the plates for 7-14 days, allowing colonies to form.

-

After the incubation period, remove the medium and wash the wells with PBS.

-

Fix the colonies with 1 mL of methanol per well for 15 minutes.

-

Remove the methanol and stain the colonies with 1 mL of 0.5% crystal violet solution for 30 minutes.

-

Gently wash the wells with water and allow them to air dry.

-

Count the number of colonies (a colony is typically defined as a cluster of ≥50 cells). The plating efficiency and surviving fraction can then be calculated.

Western Blot Analysis of Key Signaling Proteins

This protocol outlines the procedure for detecting the expression levels of phospho-histone H2A.X, p53, cleaved caspase-3, and LC3 by Western blotting following this compound treatment[11][12][13].

Materials:

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-phospho-histone H2A.X, anti-p53, anti-cleaved caspase-3, anti-LC3, and a loading control like anti-β-actin or anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

Procedure:

-

Treat cells with this compound as required.

-

Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Detect the protein bands using an ECL substrate and an imaging system.

-

Quantify the band intensities and normalize to the loading control.

Experimental Workflow for Investigating this compound's Anticancer Activity

Caption: Experimental workflow for in vitro evaluation of this compound.

References

- 1. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 2. Study of this compound, a Fungal Source Cyclic Pentapeptide, as an Anti-Cancer Drug | PLOS One [journals.plos.org]

- 3. Study of this compound, a Fungal Source Cyclic Pentapeptide, as an Anti-Cancer Drug - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound preferentially kills glioblastoma stem‐like cells via concerted induction of proteotoxic stress and autophagic flux blockade - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound preferentially kills glioblastoma stem-like cells via concerted induction of proteotoxic stress and autophagic flux blockade - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ucl.ac.uk [ucl.ac.uk]

- 7. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]

- 8. Clonogenic Assay - Creative Bioarray - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 9. Clonogenic Assay [bio-protocol.org]

- 10. Clonogenic Assay: Adherent Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. blog.cellsignal.com [blog.cellsignal.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

Malformin C Cyclic Pentapeptide Core: A Technical Guide for Researchers and Drug Development Professionals

Abstract

Malformin C, a naturally occurring cyclic pentapeptide produced by several species of Aspergillus, has garnered significant attention within the scientific community for its potent and diverse biological activities. Its unique core structure, characterized by a disulfide bridge, is fundamental to its cytotoxic, antimicrobial, and pro-apoptotic effects. This technical guide provides an in-depth overview of the this compound core structure, its physicochemical properties, and its mechanisms of action. Detailed experimental protocols for its synthesis and biological evaluation are presented, alongside visualizations of key signaling pathways, to serve as a comprehensive resource for researchers in drug discovery and development.

Core Structure and Physicochemical Properties

This compound is a cyclic pentapeptide with the chemical formula C₂₃H₃₉N₅O₅S₂ and a molecular weight of 529.7 g/mol . The core of its structure is a 15-membered ring comprising five amino acid residues: D-cysteine, D-cysteine, L-valine, D-leucine, and L-leucine. A defining feature of the this compound core is the disulfide bond between the two D-cysteine residues, which is crucial for its biological activity.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₂₃H₃₉N₅O₅S₂ | |

| Molecular Weight | 529.7 g/mol | |

| IUPAC Name | cyclo[D-cysteinyl-D-cysteinyl-L-valyl-D-leucyl-L-leucyl] (1->2)-disulfide | |

| CAS Number | 59926-78-2 | |

| Appearance | White crystalline or crystalline powder | |

| Solubility | Freely soluble in water, soluble in methanol, slightly soluble in ethanol, and insoluble in chloroform or ether. |

Biological Activities and Quantitative Data

This compound exhibits a broad spectrum of biological activities, making it a molecule of interest for therapeutic applications. Its most notable effects are in the realm of oncology, where it has demonstrated potent cytotoxicity against various cancer cell lines. Additionally, it possesses antibacterial, antimalarial, and antitrypanosomal properties.

Table 2: In Vitro Cytotoxicity of this compound

| Cell Line | Cancer Type | IC₅₀ (µM) | Reference |

| Colon 38 | Colon Carcinoma | 0.27 ± 0.07 | |

| HCT 116 | Colorectal Carcinoma | 0.18 ± 0.023 |

Table 3: In Vivo Toxicity of this compound

| Animal Model | LD₅₀ | Reference |

| Newborn Rats | 0.9 mg/kg |

Experimental Protocols

Solid-Phase Synthesis of this compound

The chemical synthesis of this compound can be achieved through solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin support.

Protocol:

-

Resin Preparation: Swell a suitable resin (e.g., 2-chlorotrityl chloride resin) in a solvent such as dichloromethane (DCM).

-

First Amino Acid Coupling: Attach the first Fmoc-protected amino acid (Fmoc-L-Leu-OH) to the resin in the presence of a base like N,N-diisopropylethylamine (DIPEA).

-

Fmoc Deprotection: Remove the Fmoc protecting group using a solution of 20% piperidine in dimethylformamide (DMF).

-

Sequential Amino Acid Coupling: Sequentially couple the remaining protected amino acids (Fmoc-D-Leu-OH, Fmoc-L-Val-OH, Fmoc-D-Cys(Trt)-OH, Fmoc-D-Cys(Trt)-OH) using a coupling agent such as HBTU/HOBt in the presence of DIPEA.

-

Cleavage from Resin: Cleave the linear peptide from the resin using a cleavage cocktail (e.g., trifluoroacetic acid/triisopropylsilane/water).

-

Cyclization and Disulfide Bond Formation: Induce intramolecular cyclization and disulfide bond formation in a dilute solution, often using an oxidizing agent like iodine or by air oxidation.

-

Purification: Purify the crude cyclic peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: Confirm the structure and purity of the synthesized this compound using mass spectrometry and NMR spectroscopy.

Experimental Workflow for Solid-Phase Synthesis of this compound

Caption: Workflow for the solid-phase synthesis of this compound.

Cell Cycle Analysis by Flow Cytometry

This protocol details the procedure to analyze the effect of this compound on the cell cycle progression of cancer cells.

Protocol:

-

Cell Seeding: Seed cancer cells (e.g., Colon 38 or HCT 116) in 6-well plates at a density of 3 x 10⁵ cells/well and incubate for 48 hours.

-

Treatment: Treat the cells with varying concentrations of this compound for 24 hours.

-

Cell Harvest: Harvest the cells by trypsinization.

-

Fixation: Fix the cells in ice-cold 70% ethanol and store at -20°C.

-

Staining: Resuspend the fixed cells in a staining solution containing a DNA intercalating dye (e.g., propidium iodide) and RNase A.

-

Flow Cytometry: Analyze the DNA content of the stained cells using a flow cytometer.

-

Data Analysis: Determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M) using appropriate software.

Experimental Workflow for Cell Cycle Analysis

Caption: Workflow for analyzing cell cycle distribution after this compound treatment.

Clonogenic Assay

This assay assesses the long-term survival and proliferative capacity of cancer cells after treatment with this compound.

Protocol:

-

Initial Plating and Treatment: Plate cancer cells (e.g., Colon 38 or HCT 116) at a density of 2.4 x 10⁵ cells/well in 6-well plates and treat with various concentrations of this compound for 24 hours.

-

Re-seeding: Harvest the treated cells and re-seed a low number of cells (e.g., 300 cells/well) into new 6-well plates with fresh medium.

-

Incubation: Incubate the plates for an extended period (e.g., 11 days) to allow for colony formation.

-

Staining: Fix the colonies with methanol and stain with a solution of crystal violet.

-

Colony Counting: Count the number of visible colonies in each well.

-

Analysis: Calculate the surviving fraction for each treatment condition relative to the untreated control.

In Vivo Xenograft Model

This protocol describes the evaluation of this compound's anti-tumor efficacy in a mouse xenograft model.

Protocol:

-

Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., glioblastoma stem-like cells) into the flanks of immunocompromised mice.

-

Tumor Growth: Allow the tumors to grow to a palpable size.

-

Treatment: Administer this compound (or vehicle control) to the mice via a suitable route (e.g., intraperitoneal injection) at a predetermined dose and schedule.

-

Tumor Measurement: Monitor tumor growth by measuring tumor volume with calipers at regular intervals.

-

Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, immunohistochemistry).

Signaling Pathways and Mechanisms of Action

This compound exerts its potent anti-cancer effects by modulating several critical cellular signaling pathways, leading to cell cycle arrest, apoptosis, and autophagy.

Induction of the Unfolded Protein Response (UPR)

This compound induces proteotoxic stress by causing the aggregation of numerous proteins. This triggers the Unfolded Protein Response (UPR), a cellular stress response aimed at restoring protein homeostasis. However, under prolonged or severe stress, the UPR can switch from a pro-survival to a pro-apoptotic response.

Signaling Pathway of this compound-Induced Unfolded Protein Response

Caption: this compound induces the Unfolded Protein Response leading to apoptosis.

Induction of Apoptosis and Autophagy

This compound treatment leads to the activation of apoptotic pathways, characterized by the upregulation of p53 and the cleavage of CASPASE 3. Concurrently, it induces autophagy, as evidenced by the increased expression of LC3. However, this compound also appears to disrupt the later stages of autophagic flux, leading to an accumulation of autophagosomes and contributing to cell death.

Signaling Pathway of this compound-Induced Apoptosis and Autophagy

Caption: this compound induces both apoptosis and autophagy leading to cell death.

Conclusion

The cyclic pentapeptide core of this compound represents a fascinating and potent scaffold for the development of novel therapeutics. Its multifaceted mechanism of action, involving the induction of proteotoxic stress, cell cycle arrest, apoptosis, and modulation of autophagy, highlights its potential as an anti-cancer agent. This technical guide provides a foundational resource for researchers aiming to further explore the therapeutic applications of this compound and its analogs. The detailed protocols and pathway visualizations herein are intended to facilitate the design and execution of future studies aimed at unlocking the full potential of this remarkable natural product.

Unveiling the Potent Biological Activities of Malformin C: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth overview of the biological activities of Malformin C, a potent cyclic pentapeptide with significant anti-cancer potential. Tailored for researchers, scientists, and drug development professionals, this document details the cytotoxic, anti-proliferative, and pro-apoptotic effects of this compound, supported by quantitative data, detailed experimental protocols, and visualizations of its mechanisms of action.

Executive Summary

This compound, a fungal metabolite, has demonstrated potent cytotoxic and anti-proliferative activities across a range of cancer cell lines. Its mechanism of action is multifaceted, involving the induction of DNA damage, cell cycle arrest, and the activation of multiple cell death pathways, including apoptosis, necrosis, and autophagy. Notably, recent findings have highlighted its efficacy against challenging cancer models, such as glioblastoma stem-like cells, through the induction of proteotoxic stress and blockade of the autophagic flux. This guide synthesizes the current understanding of this compound's biological effects to inform future research and drug development efforts.

Cytotoxic and Anti-Proliferative Activities

This compound exhibits significant dose-dependent growth inhibition in various cancer cell lines. The half-maximal inhibitory concentration (IC50) values underscore its potency, which varies across different cell types.

Table 1: In Vitro Cytotoxicity of this compound in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| Colon 38 | Colon Carcinoma (murine) | 0.27 ± 0.07 | [1] |

| HCT 116 | Colorectal Carcinoma (human) | 0.18 ± 0.02 | [1] |

| PanO2 | Pancreatic Cancer (murine) | 0.29 ± 0.05 | [1] |

| NCI-H1975 | Non-Small Cell Lung Cancer (human) | 0.16 ± 0.04 | [1] |

| CEM | T-cell Leukemia (human) | 0.030 ± 0.008 | [1] |

| KB | Epidermoid Carcinoma (human) | 0.18 ± 0.05 | [1] |

In Vivo Anti-Tumor Efficacy and Toxicity

In vivo studies have corroborated the anti-tumor potential of this compound. However, its therapeutic application is constrained by a narrow therapeutic index and observed toxicity at higher doses.

Table 2: In Vivo Efficacy and Toxicity of this compound

| Animal Model | Cancer Type | Dosing Regimen | Outcome | Toxicity | Reference |

| BDF1 mice | Colon 38 xenograft | 0.3 mg/kg, weekly | Significant tumor growth inhibition | Well-tolerated | [1] |

| BDF1 mice | Colon 38 xenograft | 0.9 mg/kg, weekly | Fatal toxicity in 7-week-old mice | [1] | |

| NSG mice | Glioblastoma xenograft | Not specified | Significant reduction in tumor growth | Not specified | [2][3] |

| Newborn rats | Not applicable | 0.9 mg/kg | Mean lethal dose | [4] |

Mechanism of Action: Signaling Pathways and Cellular Responses

This compound exerts its anti-cancer effects through a complex interplay of signaling pathways, leading to cell cycle arrest and programmed cell death.

Induction of DNA Damage and Cell Cycle Arrest

This compound treatment leads to DNA damage, evidenced by the phosphorylation of histone H2A.X.[1] This DNA damage response subsequently triggers a G2/M phase cell cycle arrest, preventing cancer cells from proceeding through mitosis.[1]

Activation of Apoptosis, Necrosis, and Autophagy

This compound induces multiple forms of programmed cell death. It activates the tumor suppressor protein p53, leading to the cleavage of Caspase 3, a key executioner of apoptosis.[1] Concurrently, an increase in the autophagy marker LC3 indicates the induction of autophagy.[1] Apoptosis assays have shown an increased population of both late apoptotic and necrotic cells following treatment.[1]

Proteotoxic Stress and Autophagic Flux Blockade in Glioblastoma Stem-Like Cells

A novel mechanism of action has been identified in glioblastoma stem-like cells (GSCs), where this compound induces proteotoxic stress by causing protein aggregation and activating the unfolded protein response (UPR).[2] It further disrupts cellular homeostasis by accumulating in lysosomes and blocking autophagic flux, ultimately leading to GSC death.[2]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. The following sections outline the key experimental protocols used in the evaluation of this compound's biological activities.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of this compound on cancer cell lines.

Protocol Steps:

-

Cell Seeding: Plate cells in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours.

-

Treatment: Treat the cells with a serial dilution of this compound and a vehicle control.

-

Incubation: Incubate the plates for 48 to 72 hours.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

-

Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based buffer) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol Steps:

-

Cell Treatment: Treat cells with this compound at the desired concentrations for the specified duration.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with cold phosphate-buffered saline (PBS).

-

Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide (PI).

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Flow Cytometry: Analyze the stained cells by flow cytometry. FITC-Annexin V positive and PI negative cells are considered early apoptotic, while double-positive cells are late apoptotic or necrotic.

Cell Cycle Analysis (Propidium Iodide Staining)

This method is used to determine the distribution of cells in different phases of the cell cycle.

Protocol Steps:

-

Cell Treatment and Harvesting: Treat cells with this compound and harvest as described for the apoptosis assay.

-

Fixation: Fix the cells in ice-cold 70% ethanol.

-

Staining: Resuspend the fixed cells in a staining solution containing Propidium Iodide (PI) and RNase A.

-

Incubation: Incubate the cells in the dark at room temperature.

-

Flow Cytometry: Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases.

Western Blotting

Western blotting is employed to detect changes in the expression levels of specific proteins involved in the signaling pathways affected by this compound.

Protocol Steps:

-

Protein Extraction: Lyse this compound-treated and control cells in a suitable lysis buffer to extract total protein.

-

Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., p53, cleaved Caspase 3, LC3, phospho-H2A.X).

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

Conclusion and Future Directions

This compound is a promising anti-cancer agent with a complex and potent mechanism of action. Its ability to induce multiple forms of cell death and target resilient cancer cell populations like glioblastoma stem-like cells makes it a compelling candidate for further investigation. Future research should focus on elucidating the intricate details of its signaling pathways, identifying its direct molecular targets, and developing analogs with an improved therapeutic index to overcome its in vivo toxicity. These efforts will be crucial in translating the pre-clinical promise of this compound into a viable therapeutic strategy for cancer treatment.

References

- 1. Study of this compound, a Fungal Source Cyclic Pentapeptide, as an Anti-Cancer Drug - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound preferentially kills glioblastoma stem-like cells via concerted induction of proteotoxic stress and autophagic flux blockade - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Production and antibacterial activity of malforming C, a toxic metabolite of Aspergillus niger - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling Malformin C: A Technical Guide to the Aspergillus niger-Derived Cyclic Pentapeptide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Malformin C, a secondary metabolite produced by the fungus Aspergillus niger. This compound is a toxic cyclic pentapeptide with a range of biological activities, including antibacterial, algicidal, and potent anti-cancer properties. This document consolidates key data, experimental protocols, and mechanistic insights to serve as a comprehensive resource for the scientific community.

Core Properties of this compound

This compound is a member of the malformin family of cyclic pentapeptides. Its structure is characterized by a disulfide bridge, which is crucial for its biological activity.

Chemical Structure: cyclo-(L-D-Cys-D-Cys-L-Val-D-Leu-L-Leu)

Production and Isolation

This compound is naturally produced by certain strains of Aspergillus niger. Laboratory-scale production is typically achieved through solid substrate fermentation, which has been shown to yield higher quantities of the crude toxin compared to liquid fermentation methods.

Fermentation Protocol

A common method for this compound production involves the following steps:

-

Substrate Preparation: A solid substrate, such as white wheat, is supplemented with water.

-

Inoculation: The moistened substrate is inoculated with spores of a this compound-producing strain of Aspergillus niger.

-

Incubation: The inoculated substrate is incubated for approximately 10 days on a rotary shaker to ensure aeration and uniform fungal growth.

-

Extraction: The moldy grain is extracted with an organic solvent, typically dichloromethane.

-

Precipitation: The solvent is evaporated, and the resulting oily residue is precipitated in petroleum ether to yield the crude toxin.

Purification

Further purification of this compound from the crude extract is necessary for detailed biological and chemical studies. While specific, detailed protocols are often proprietary or vary between laboratories, a general approach involves chromatographic techniques. High-performance liquid chromatography (HPLC) is a standard method for obtaining highly purified this compound.

Quantitative Biological Activity

This compound exhibits a range of biological activities, with its anti-cancer properties being of significant interest. The following tables summarize key quantitative data from published studies.

| Toxicity Data | |

| Parameter | Value |

| Mean Lethal Dose (LD50) in newborn rats | 0.9 mg/kg |

| Anticancer Activity (IC50 Values) | |

| Cell Line | IC50 (µM) |

| Colon 38 (murine colon adenocarcinoma) | 0.27 ± 0.07 |

| HCT 116 (human colon carcinoma) | 0.18 ± 0.023 |

| Algicidal Activity | |

| Algal Species | % Algicidal Activity (at 50 µM for 2h) |

| Akashiwo sanguinea | 58% |

| Chattonella marina | 36% |

Biosynthesis of this compound

The biosynthesis of malformins in Aspergillus niger is an enzymatic process. An enzyme fraction from disrupted Aspergillus cells can synthesize the cyclic pentapeptide from its constituent amino acids. The process is stimulated by the presence of adenosine triphosphate (ATP), potassium ions (K+), and magnesium ions (Mg++). Interestingly, the enzyme system can utilize both L- and D-isomers of cysteine and leucine, suggesting that the formation of the D-enantiomers may occur at an intermediate stage of the polypeptide synthesis. The disulfide bridge is believed to form after the incorporation of cysteine into the peptide backbone.

Mechanism of Action in Cancer Cells

This compound exerts its anti-cancer effects through a multi-pronged approach, primarily by inducing cell cycle arrest and promoting programmed cell death.

Cell Cycle Arrest at G2/M Phase

Studies have shown that this compound induces a dose-dependent arrest of cancer cells in the G2/M phase of the cell cycle. This prevents the cells from proceeding to mitosis and ultimately leads to a halt in proliferation.

Induction of Cell Death

This compound is a potent inducer of multiple forms of cell death, including apoptosis, necrosis, and autophagy. This is achieved through the activation of specific signaling pathways.

Signaling Pathways Affected by this compound:

The following diagram illustrates the key signaling events initiated by this compound in cancer cells, leading to cell cycle arrest and cell death.

Caption: Signaling pathway of this compound in cancer cells.

Experimental Workflows

The study of this compound's biological activities involves a series of in vitro and in vivo experiments. The following diagram outlines a general workflow for investigating its anti-cancer properties.

An In-depth Technical Guide to the Natural Source and Biosynthesis of Malformin C

For Researchers, Scientists, and Drug Development Professionals

Abstract

Malformin C, a cyclic pentapeptide with notable biological activities, is a mycotoxin primarily produced by the fungus Aspergillus niger. Its unique structure, characterized by a disulfide bridge, and its potent bioactivities have garnered interest in the scientific community. This technical guide provides a comprehensive overview of the natural sources of this compound, its detailed biosynthetic pathway mediated by a non-ribosomal peptide synthetase (NRPS), quantitative data on its production, and detailed experimental protocols for its study. This document is intended to serve as a valuable resource for researchers in natural product chemistry, mycology, and drug development.

Natural Source of this compound

This compound is a secondary metabolite predominantly isolated from the filamentous fungus Aspergillus niger .[1][2] This species is ubiquitous in the environment and is known for its ability to produce a wide array of secondary metabolites. This compound has also been reported to be produced by other species within the Aspergillus genus, including marine-derived Aspergillus species.[3] The production of this compound by Aspergillus niger can be achieved through solid substrate fermentation, a technique that mimics the natural growth conditions of the fungus.[1][2]

The Biosynthesis Pathway of this compound

The biosynthesis of this compound is a complex process orchestrated by a multi-modular enzyme known as a non-ribosomal peptide synthetase (NRPS) . This enzymatic assembly line is responsible for the selection, activation, and condensation of the constituent amino acids, followed by modification and cyclization to form the final cyclic pentapeptide.

The Malformin Biosynthetic Gene Cluster (mlf)

The genes responsible for this compound biosynthesis are organized into a biosynthetic gene cluster (BGC) , designated as the 'mlf' cluster . The core of this cluster is the gene mlfA , which encodes the Malformin synthetase. The expression of mlfA alone has been shown to be sufficient for the production of malformin in a heterologous host, highlighting its central role in the pathway. The 'mlf' gene cluster also contains other genes that are predicted to be involved in processes such as precursor supply, modification, and transport of the final product.

The Malformin Synthetase (MlfA) and its Domain Organization

This compound is a cyclic pentapeptide with the amino acid sequence cyclo(D-Cys-D-Cys-L-Val-D-Leu-L-Leu) , featuring a disulfide bond between the two D-cysteine residues. The synthesis of this molecule is carried out by the multi-domain NRPS, MlfA. Based on the amino acid sequence and known mechanisms of NRPSs, the predicted domain organization of MlfA consists of five modules, each responsible for the incorporation of one amino acid.

The predicted domain structure for each module is as follows:

-

Module 1 (D-Cysteine): Adenylation (A) - Thiolation (T) - Epimerization (E)

-

Module 2 (D-Cysteine): Condensation (C) - Adenylation (A) - Thiolation (T) - Epimerization (E)

-

Module 3 (L-Valine): Condensation (C) - Adenylation (A) - Thiolation (T)

-

Module 4 (D-Leucine): Condensation (C) - Adenylation (A) - Thiolation (T) - Epimerization (E)

-

Module 5 (L-Leucine): Condensation (C) - Adenylation (A) - Thiolation (T) - Thioesterase (TE)

Biosynthesis Steps:

-

Initiation: The first module of MlfA recognizes and activates L-cysteine via its Adenylation (A) domain, consuming ATP in the process. The activated L-cysteine is then transferred to the Thiolation (T) domain (also known as a peptidyl carrier protein or PCP). An Epimerization (E) domain then converts the L-cysteine to D-cysteine.

-

Elongation (Modules 2-5): The subsequent modules each select and activate their respective amino acids (L-cysteine, L-valine, L-leucine, and L-leucine). The Condensation (C) domain of each module catalyzes the formation of a peptide bond between the growing peptide chain attached to the T domain of the previous module and the amino acid of the current module. Epimerization (E) domains in modules 2 and 4 convert L-cysteine and L-leucine to their D-isomers after they are loaded onto their respective T domains.

-

Termination and Cyclization: The final module contains a Thioesterase (TE) domain. This domain catalyzes the release of the linear pentapeptide from the NRPS and facilitates its cyclization to form the cyclic backbone of this compound.

-

Disulfide Bond Formation: The formation of the disulfide bridge between the two D-cysteine residues is a post-NRPS modification, likely catalyzed by an oxidase enzyme encoded within the 'mlf' gene cluster.

Quantitative Data

The production of this compound can vary depending on the fungal strain, culture conditions, and extraction methods. The following table summarizes available quantitative data on this compound production.

| Producing Organism | Fermentation Method | Substrate | Product Yield | Reference |

| Aspergillus niger | Solid Substrate Fermentation | White Wheat | 369 mg of this compound from 2.5 g of crude toxin | [4] |

Experimental Protocols

Fungal Culture and this compound Production

Objective: To cultivate Aspergillus niger for the production of this compound using solid substrate fermentation.

Materials:

-

Aspergillus niger strain

-

White wheat grains

-

Distilled water

-

Erlenmeyer flasks

-

Autoclave

-

Incubator shaker

Protocol:

-

Place 100 g of white wheat grains in a 500 mL Erlenmeyer flask.

-

Add 50 mL of distilled water to the flask.

-

Autoclave the flask at 121°C for 20 minutes to sterilize the medium.

-

After cooling, inoculate the sterile wheat with a spore suspension of Aspergillus niger.

-

Incubate the flask at 28°C on a rotary shaker at 150 rpm for 10-14 days.

Extraction and Isolation of this compound

Objective: To extract and purify this compound from the fungal culture.

Materials:

-

Fungal culture from the previous protocol

-

Ethyl acetate

-

Methanol

-

Silica gel for column chromatography

-

Rotary evaporator

-

Chromatography column

-

Fraction collector

-

TLC plates and developing chamber

-

HPLC system

Protocol:

-

Dry the moldy wheat from the fermentation and grind it into a fine powder.

-

Extract the powdered material with ethyl acetate three times at room temperature.

-

Combine the ethyl acetate extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a crude extract.

-

Dissolve the crude extract in a minimal amount of methanol.

-

Prepare a silica gel column packed in a suitable solvent system (e.g., a gradient of chloroform-methanol).

-

Load the crude extract onto the silica gel column.

-

Elute the column with a gradient of increasing polarity.

-

Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).

-

Pool the fractions containing this compound based on the TLC analysis.

-

Further purify the pooled fractions using High-Performance Liquid Chromatography (HPLC) with a C18 column and a suitable mobile phase (e.g., a gradient of acetonitrile and water) to obtain pure this compound.

Heterologous Expression of the mlfA Gene

Objective: To express the malformin synthetase gene (mlfA) in a heterologous host to confirm its function.

Materials:

-

Aspergillus nidulans as a heterologous host

-

Expression vector

-

mlfA gene amplified from Aspergillus niger genomic DNA

-

Restriction enzymes

-

DNA ligase

-

Protoplast transformation reagents

-

Selective growth media

Protocol:

-

Amplify the full-length mlfA gene from Aspergillus niger genomic DNA using PCR with primers containing appropriate restriction sites.

-

Digest both the amplified mlfA gene and the expression vector with the corresponding restriction enzymes.

-

Ligate the digested mlfA gene into the expression vector.

-

Transform the resulting plasmid into Aspergillus nidulans protoplasts.

-

Select for transformants on a selective medium.

-

Cultivate the positive transformants and analyze the culture broth for the production of malformin using HPLC and mass spectrometry.

Visualizations

Logical Relationship of the Malformin Biosynthetic Gene Cluster

References

- 1. Revised Transcriptome-Based Gene Annotation for Aspergillus flavus Strain NRRL 3357 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Genome annotation of Aspergillus melleus strain CBS 546.65 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Comprehensive annotation of secondary metabolite biosynthetic genes and gene clusters of Aspergillus nidulans, A. fumigatus, A. niger and A. oryzae - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Metabolic gene cluster - Wikipedia [en.wikipedia.org]

Malformin C: A Fungal Cyclopentapeptide with Anticancer Potential

Malformin C, a cyclic pentapeptide of fungal origin, has emerged as a molecule of interest in oncology research due to its demonstrated cytotoxic effects against various cancer cell lines.[1][2] Initial studies have elucidated its mechanisms of action, which involve the induction of DNA damage, cell cycle arrest, and multiple forms of programmed cell death. This technical guide provides an in-depth overview of the anticancer properties of this compound, detailing its effects on cancer cells, the underlying molecular pathways, and the experimental protocols used in its initial investigations.

Quantitative Analysis of Anticancer Activity

The cytotoxic and cytostatic effects of this compound have been quantified across a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized below. Furthermore, the impact of this compound on cell cycle progression and apoptosis induction has been quantitatively assessed.

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) |

| Colon 38 | Colon Cancer | 0.27 ± 0.07 |

| HCT 116 | Colon Cancer | 0.18 ± 0.02 |

| PanO2 | Pancreatic Cancer | 0.29 ± 0.05 |

| NCI-H1975 | Lung Cancer | 0.16 ± 0.04 |

| CEM | Leukemia | 0.030 ± 0.008 |

| KB | Oral Carcinoma | 0.18 ± 0.05 |

| Data sourced from a study by Guan et al. (2015).[1] |

Table 2: Effect of this compound on Cell Cycle Distribution in Colon 38 Cells

| Treatment | G1 Phase (%) | S Phase (%) | G2/M Phase (%) |

| Control | 55.3 | 18.4 | 26.3 |

| This compound (810 nM) | Decreased | Not specified | Increased |

| Data indicates a dose-dependent G2/M arrest.[1] |

Table 3: Induction of Apoptosis and Necrosis by this compound in Colon 38 Cells

| Treatment | Early Apoptosis (%) | Late Apoptosis (%) | Necrosis (%) |

| Control | 2.1 | 1.5 | 0.8 |

| This compound | Not specified | Increased | Increased |

| Treatment with this compound for 24 hours led to an increase in late apoptotic and necrotic cell populations.[1][2] |

Mechanism of Action

Initial studies suggest that this compound exerts its anticancer effects through a multi-pronged mechanism that culminates in cell death. The proposed signaling pathway involves the induction of DNA damage, activation of the p53 tumor suppressor pathway, and subsequent cell cycle arrest and programmed cell death.

This compound treatment has been shown to induce the phosphorylation of histone H2A.X, a sensitive marker of DNA double-strand breaks.[1] This DNA damage response leads to the upregulation and activation of the tumor suppressor protein p53.[1][2] Activated p53 can then trigger a G2/M phase cell cycle arrest, preventing the damaged cells from proceeding through mitosis.[1]

Furthermore, p53 activation initiates programmed cell death pathways. This compound has been observed to induce multiple forms of cell death, including apoptosis, necrosis, and autophagy.[1][2] The induction of apoptosis is supported by the detection of cleaved CASPASE 3, a key executioner caspase.[1][2] The occurrence of autophagy is indicated by the conversion of LC3-I to LC3-II.[1][2]

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the anticancer properties of this compound.

Cell Viability Assay (MTT Assay)

-

Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

-

Drug Treatment: Cells are treated with various concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for 4 hours.

-

Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

IC50 Calculation: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined by plotting cell viability against drug concentration.

Cell Cycle Analysis by Flow Cytometry

-

Cell Treatment and Harvesting: Cells are treated with this compound, harvested by trypsinization, and washed with phosphate-buffered saline (PBS).

-

Fixation: Cells are fixed in cold 70% ethanol and stored at -20°C.

-

Staining: Fixed cells are washed with PBS and stained with a solution containing propidium iodide (PI) and RNase A.

-

Flow Cytometry Analysis: The DNA content of the cells is analyzed using a flow cytometer. The percentages of cells in the G1, S, and G2/M phases of the cell cycle are determined based on the fluorescence intensity of PI.

Apoptosis Assay by Flow Cytometry

-

Cell Treatment and Harvesting: Cells are treated with this compound and harvested.

-

Staining: Cells are washed and resuspended in an Annexin V binding buffer.

-

Co-staining: Cells are co-stained with Alexa Fluor 488-conjugated Annexin V and propidium iodide (PI) according to the manufacturer's protocol.

-

Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Viable cells are negative for both Annexin V and PI. Early apoptotic cells are Annexin V-positive and PI-negative. Late apoptotic and necrotic cells are positive for both Annexin V and PI.

Western Blotting

-

Protein Extraction: Cells are lysed in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., phospho-histone H2A.X, p53, cleaved CASPASE 3, LC3, and a loading control like β-actin) overnight at 4°C.[1]

-

Secondary Antibody Incubation: The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.[1]

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[1]

In Vivo Studies and Therapeutic Potential

Preliminary in vivo studies have been conducted to evaluate the antitumor efficacy and toxicity of this compound. In a Colon 38 xenograft mouse model, a weekly injection of 0.3 mg/kg this compound was identified as the optimal therapeutic dosage.[1][2] However, the study also highlighted the narrow therapeutic index of this compound, as higher doses led to fatal toxicity.[1][2] The acute toxicity at lethal doses in BDF1 mice was potentially linked to an acute inflammatory response, as evidenced by elevated plasma IL-6 levels.[2]

Conclusion

This compound demonstrates potent growth inhibitory activity against a variety of cancer cell lines, with its mechanism of action involving the induction of DNA damage, p53 activation, G2/M cell cycle arrest, and the initiation of multiple cell death pathways. While in vivo studies have confirmed its antitumor effects, the narrow therapeutic window presents a significant challenge for its clinical development as a standalone anticancer drug.[1][2] Further research is warranted to explore potential strategies to enhance its therapeutic index, such as through drug delivery systems or in combination with other anticancer agents.[1]

References

The Algicidal Effects of Malformin C on Harmful Algal Blooms: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Harmful algal blooms (HABs) pose a significant threat to aquatic ecosystems, fisheries, and public health worldwide. The proliferation of toxin-producing microalgae can lead to severe environmental and economic consequences. Consequently, there is a growing need for effective and environmentally benign strategies to control these blooms. Natural products derived from microorganisms have emerged as a promising source of novel algicidal agents. Among these, Malformin C, a cyclic pentapeptide produced by marine fungi of the Aspergillus genus, has demonstrated potent algicidal activity against key HAB-forming dinoflagellates.[1][2] This technical guide provides an in-depth overview of the algicidal effects of this compound, including its mechanism of action, quantitative efficacy data, and detailed experimental protocols for its evaluation.

Data Presentation: Quantitative Algicidal Activity

The algicidal efficacy of this compound has been demonstrated against the noxious red tide algae Akashiwo sanguinea and Chattonella marina.[1][2] The available quantitative data from existing studies is summarized below. It is important to note that the data is currently limited to a single concentration and time point, highlighting the need for further dose-response and time-course studies to fully characterize the algicidal potential of this compound.

| Target Algal Species | This compound Concentration (µM) | Exposure Time (hours) | Algicidal Activity (%) | Reference |

| Akashiwo sanguinea | 50 | 2 | 58 | [1][2] |

| Chattonella marina | 50 | 2 | 36 | [1][2] |

Mechanism of Action: Oxidative Stress-Induced Cell Death

The primary mechanism underlying the algicidal activity of this compound is the induction of oxidative stress within the algal cells.[1][2] This process involves the generation of reactive oxygen species (ROS), which are highly reactive molecules that can cause significant damage to cellular components. The key events in the proposed signaling pathway are:

-

Induction of ROS Production: Upon exposure, this compound triggers a significant increase in the intracellular levels of ROS in the algal cells.[1][2] The precise molecular interaction between this compound and the algal cell that initiates this process is an area for further investigation.

-

Oxidative Damage: The surge in ROS overwhelms the algal cell's antioxidant defense systems. This leads to:

-

Damage to Superoxide Dismutase (SOD) Activity: SOD is a crucial antioxidant enzyme that catalyzes the dismutation of the superoxide radical into less harmful molecules. This compound has been shown to cause damage to SOD activity, impairing the cell's ability to neutralize ROS.[1][2]

-

Lipid Peroxidation: The excess ROS attacks polyunsaturated fatty acids in cellular membranes, leading to a cascade of lipid peroxidation. A key indicator of this process is the massive generation of malondialdehyde (MDA), a reactive aldehyde that causes further cellular damage.[1][2]

-

-

Cellular Disruption and Death: The culmination of oxidative damage manifests as severe morphological changes in the algal cells, including perforation of the cell membrane, plasmolysis (shrinkage of the protoplast), and ultimately, fragmentation and cell death.[1][2]

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the algicidal effects of this compound. These protocols are based on standard methods and can be adapted for specific research needs.

Algal Culture and this compound Treatment

-

Algal Strains: Akashiwo sanguinea and Chattonella marina can be obtained from recognized culture collections.

-

Culture Conditions: Cultures are typically maintained in f/2 medium prepared with sterile seawater at a constant temperature (e.g., 20°C) and under a 12:12 hour light:dark photoperiod with a specific light intensity (e.g., 100 µmol photons m⁻² s⁻¹).

-

This compound Stock Solution: A stock solution of this compound is prepared by dissolving it in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) to a known concentration.

-

Treatment: Exponentially growing algal cultures are diluted to a specific cell density (e.g., 1 × 10⁴ cells/mL). Aliquots of the this compound stock solution are then added to the algal cultures to achieve the desired final concentrations. A control group with the solvent (DMSO) alone should be included to account for any solvent effects.

Algicidal Activity Assay

-

Principle: The algicidal activity is determined by quantifying the reduction in the number of viable algal cells after exposure to this compound compared to a control group.

-

Procedure:

-

Algal cultures are treated with various concentrations of this compound as described above.

-

At specific time points (e.g., 2, 4, 8, 24, 48 hours), samples are taken from each treatment and control group.

-

The number of viable algal cells is counted using a hemocytometer under a light microscope. Viable cells are typically distinguished from dead cells based on morphology and motility.

-

The algicidal activity is calculated using the following formula: Algicidal Activity (%) = [(C - T) / C] × 100 Where: C = Number of viable cells in the control group T = Number of viable cells in the treatment group

-

Measurement of Reactive Oxygen Species (ROS)

-

Principle: Intracellular ROS levels can be measured using a fluorescent probe, 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA). DCFH-DA is a non-fluorescent compound that can diffuse into cells and is deacetylated by intracellular esterases to 2',7'-dichlorodihydrofluorescein (DCFH). In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

-

Procedure:

-

Algal cells are treated with this compound for a specific duration.

-

The cells are harvested by centrifugation and washed with fresh culture medium.

-

The cells are then incubated with DCFH-DA solution (e.g., 10 µM) in the dark for a specific period (e.g., 30 minutes).

-

After incubation, the cells are washed again to remove excess probe.

-

The fluorescence intensity of DCF is measured using a fluorometer or a fluorescence microscope with an excitation wavelength of 488 nm and an emission wavelength of 525 nm. An increase in fluorescence intensity in the treated cells compared to the control indicates an increase in ROS levels.

-

Superoxide Dismutase (SOD) Activity Assay

-

Principle: SOD activity is commonly assayed using the xanthine/xanthine oxidase system to generate superoxide radicals. These radicals reduce nitroblue tetrazolium (NBT) to a colored formazan product. SOD inhibits this reaction by scavenging the superoxide radicals. The degree of inhibition is a measure of SOD activity.

-

Procedure:

-

Algal cells treated with this compound are harvested and lysed to release intracellular proteins.

-

The cell lysate is centrifuged, and the supernatant containing the enzymes is collected.

-

The reaction mixture is prepared containing the cell extract, xanthine, and NBT.

-

The reaction is initiated by adding xanthine oxidase.

-

The absorbance of the formazan product is measured spectrophotometrically at a specific wavelength (e.g., 560 nm).

-

One unit of SOD activity is typically defined as the amount of enzyme required to inhibit the rate of NBT reduction by 50%. The results are usually expressed as units of SOD activity per milligram of protein (U/mg protein).

-

Malondialdehyde (MDA) Content Assay

-

Principle: MDA, a marker of lipid peroxidation, reacts with thiobarbituric acid (TBA) under acidic conditions and high temperature to form a colored adduct (TBA-MDA). The concentration of this adduct can be quantified spectrophotometrically.

-

Procedure:

-

Algal cells treated with this compound are harvested and homogenized in a suitable buffer (e.g., trichloroacetic acid - TCA).

-

The homogenate is centrifuged, and the supernatant is collected.

-

The supernatant is mixed with a TBA solution in an acidic medium.

-

The mixture is heated in a water bath (e.g., 95°C) for a specific time (e.g., 30 minutes) to allow the reaction to complete.

-

After cooling, the absorbance of the TBA-MDA adduct is measured at a specific wavelength (e.g., 532 nm). The absorbance at a non-specific wavelength (e.g., 600 nm) is also measured and subtracted to correct for background turbidity.

-

The concentration of MDA is calculated using its extinction coefficient and is typically expressed as nanomoles of MDA per milligram of protein (nmol/mg protein).

-

Mandatory Visualizations

The following diagrams illustrate the key processes and pathways described in this guide.

Caption: Experimental workflow for evaluating the algicidal effects of this compound.

Caption: Proposed signaling pathway for this compound-induced algicidal activity.

Conclusion and Future Directions

This compound demonstrates significant potential as a natural algicide for the control of harmful algal blooms. Its mechanism of action, centered on the induction of oxidative stress, provides a clear pathway for its algicidal effects. However, to advance its development and application, further research is imperative. Key areas for future investigation include:

-

Dose-Response and Time-Course Studies: Comprehensive studies are needed to establish the EC50 values and the temporal dynamics of this compound's algicidal activity against a broader range of HAB species.

-

Molecular Target Identification: Elucidating the specific molecular target(s) of this compound on or within the algal cell will provide a more detailed understanding of its mode of action.

-

Ecotoxicological Assessment: Thorough evaluation of the potential impacts of this compound on non-target marine organisms is crucial to ensure its environmental safety.

-

Formulation and Delivery Systems: Development of effective and stable formulations and delivery methods will be essential for the practical application of this compound in aquatic environments.

By addressing these research gaps, the full potential of this compound as a novel and environmentally compatible tool for mitigating the detrimental effects of harmful algal blooms can be realized.

References

Malformin C: A Mycotoxin from Aspergillus niger with Potent Cytotoxic and Pro-Apoptotic Activities

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Malformin C is a cyclic pentapeptide mycotoxin produced by various species of the fungus Aspergillus, most notably Aspergillus niger.[1][2] Structurally, it is characterized by a disulfide bridge, which is crucial for its biological activity. While initially recognized for its plant malforming effects, subsequent research has unveiled its potent cytotoxic, antibacterial, and antiparasitic properties.[1] This technical guide provides a comprehensive overview of this compound, focusing on its effects on cancer cells, the underlying signaling pathways, and detailed experimental protocols for its study.

Cytotoxic Activity of this compound

This compound exhibits significant dose-dependent cytotoxic effects across a range of cancer cell lines. This activity is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro.

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| Colon 38 | Colon Cancer | 0.27 ± 0.07 | [1][3] |

| HCT 116 | Colon Cancer | 0.18 ± 0.023 | [1][3] |

| PanO2 | Pancreatic Cancer | 0.29 ± 0.05 | |

| NCI-H1975 | Lung Adenocarcinoma | 0.16 ± 0.04 | |

| CEM | T-cell Leukemia | 0.030 ± 0.008 | |

| KB | Nasopharyngeal Carcinoma | 0.18 ± 0.05 | |

| NCH421k | Glioblastoma | Not explicitly stated, but potent | [2] |

| NCH441 | Glioblastoma | Not explicitly stated, but potent | [2] |

Mechanisms of this compound-Induced Cell Death

This compound induces cancer cell death through multiple interconnected mechanisms, including apoptosis, necrosis, and autophagy. It also causes cell cycle arrest, primarily at the G2/M phase.

Apoptosis and Necrosis

Flow cytometry analysis using Annexin V and Propidium Iodide (PI) staining has demonstrated that this compound treatment leads to a significant increase in the populations of early apoptotic, late apoptotic, and necrotic cells.[1] For instance, in Colon 38 cells, treatment with this compound resulted in a notable increase in both late apoptotic and necrotic cell populations.

Table 2: Quantitative Analysis of this compound-Induced Cell Death in Colon 38 Cells

| Treatment | Early Apoptotic Cells (%) | Late Apoptotic Cells (%) | Necrotic Cells (%) | Reference |

| Control | 1.3 | 2.5 | 0.8 | [4] |

| This compound (0.27 µM) | 2.1 | 10.7 | 8.9 | [4] |

| This compound (0.54 µM) | 3.5 | 15.2 | 12.4 | [4] |

Cell Cycle Arrest

This compound has been shown to induce a dose-dependent G2/M phase cell cycle arrest in certain cancer cell lines, such as Colon 38.[1][3] This arrest prevents the cells from proceeding through mitosis, ultimately contributing to cell death.

Table 3: Effect of this compound on Cell Cycle Distribution in Colon 38 Cells

| Treatment (24h) | G1 Phase (%) | S Phase (%) | G2/M Phase (%) | Reference |

| Control | 55.4 | 24.1 | 20.5 | [4] |

| This compound (270 nM) | 48.2 | 23.5 | 28.3 | [4] |

| This compound (810 nM) | 42.1 | 22.8 | 35.1 | [4] |

Signaling Pathways Modulated by this compound

This compound exerts its cytotoxic effects by modulating several key signaling pathways involved in cell stress, survival, and death.

Proteotoxic Stress and the Unfolded Protein Response (UPR)

A primary mechanism of this compound's action is the induction of proteotoxic stress.[2] It binds to multiple proteins, leading to their aggregation and triggering the Unfolded Protein Response (UPR).[2] The UPR is a cellular stress response activated by an accumulation of unfolded or misfolded proteins in the endoplasmic reticulum (ER). Key markers of the UPR, such as the phosphorylation of PERK and eIF2α, and the increased expression of ATF4 and CHOP, are observed upon this compound treatment.[2]

Autophagy Flux Blockade

This compound treatment also leads to the induction of autophagy, a cellular process of "self-eating" that can either promote survival or lead to cell death. This is evidenced by the conversion of LC3-I to LC3-II, a key marker of autophagosome formation.[1][5] However, recent studies on glioblastoma stem-like cells have revealed that this compound accumulates in lysosomes, disrupting the autophagic flux.[2] This blockade of the cellular recycling process contributes to the accumulation of toxic protein aggregates and ultimately cell death.[2]

DNA Damage and p53 Activation

This compound induces DNA damage, as indicated by the increased phosphorylation of histone H2A.X.[1] This DNA damage response leads to the upregulation of the tumor suppressor protein p53, a critical regulator of cell cycle arrest and apoptosis.[1] The activation of p53, in turn, contributes to the induction of apoptosis, as evidenced by the cleavage and activation of caspase-3.[1][5]

Experimental Workflows and Signaling Pathway Diagrams

Experimental Workflow for Assessing this compound Cytotoxicity

Caption: A generalized workflow for investigating the cytotoxic effects of this compound on cancer cells.

Signaling Pathway of this compound-Induced Cell Death